molecular formula C16H16BrNOS B2994559 (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396811-72-5

(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2994559
CAS No.: 1396811-72-5
M. Wt: 350.27
InChI Key: NSJYYJPSEKUGFN-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: is an organic compound that features a bromophenyl group, a thiophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving piperidine and an appropriate halogenated precursor.

    Coupling with Thiophenyl Group: The thiophenyl group is then coupled with the piperidinyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the Bromophenyl Group: Finally, the bromophenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperidinyl-thiophenyl intermediate reacts with a bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

    (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)propanone: Similar structure but with a propyl group instead of a methylene group.

Uniqueness

  • The presence of the bromophenyl, thiophenyl, and piperidinyl groups in (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone provides a unique combination of electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(3-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJYYJPSEKUGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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